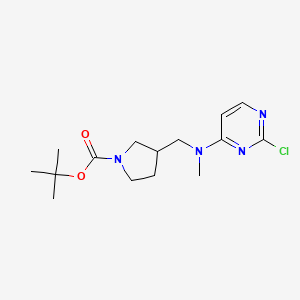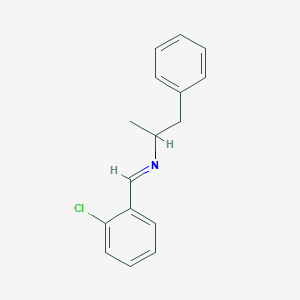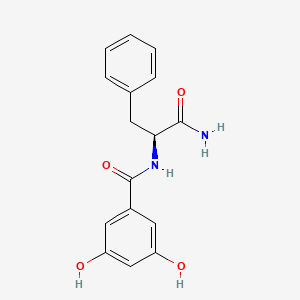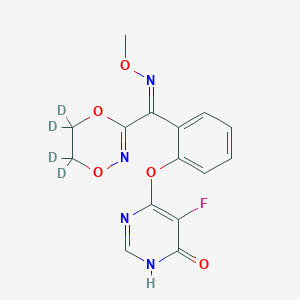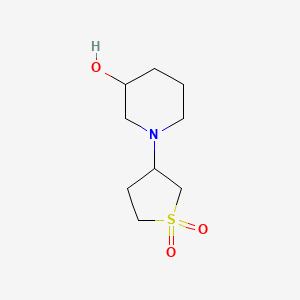![molecular formula C9H23NO7P2 B15294711 [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid is a complex organophosphorus compound It is characterized by the presence of multiple functional groups, including hydroxyl, amino, and phosphonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of the phosphonic acid groups. Common reagents used in the synthesis include phosphorus trichloride, hydroxylamine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phosphonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions involving the phosphonic acid groups can produce various phosphonate esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its labeled isotopes, such as trideuterio(113C)methyl, make it useful in tracing experiments and understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used as a corrosion inhibitor, flame retardant, or additive in various formulations. Its stability and reactivity make it suitable for use in harsh environments and specialized products.
Mecanismo De Acción
The mechanism of action of [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, enzymes, or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
[1-hydroxy-3-[pentylamino]-1-phosphonopropyl]phosphonic acid: Lacks the trideuterio(113C)methyl group, resulting in different isotopic labeling properties.
[1-hydroxy-3-[methylamino]-1-phosphonopropyl]phosphonic acid: Contains a methyl group instead of a pentyl group, affecting its hydrophobicity and reactivity.
[1-hydroxy-3-[ethylamino]-1-phosphonopropyl]phosphonic acid: Features an ethyl group, leading to variations in its chemical and biological properties.
Uniqueness
The uniqueness of [1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid lies in its isotopic labeling and the presence of multiple functional groups. These characteristics make it a versatile compound for various applications, offering advantages in terms of stability, reactivity, and specificity.
Propiedades
Fórmula molecular |
C9H23NO7P2 |
|---|---|
Peso molecular |
323.24 g/mol |
Nombre IUPAC |
[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2+1D3 |
Clave InChI |
MPBVHIBUJCELCL-JVXUGDAPSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


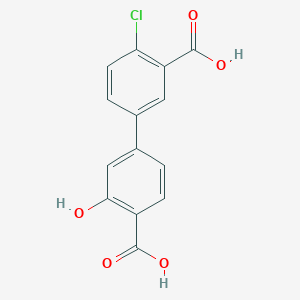
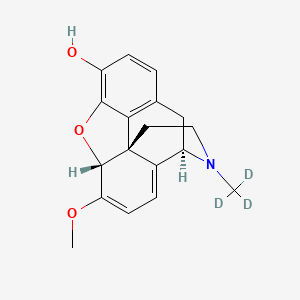
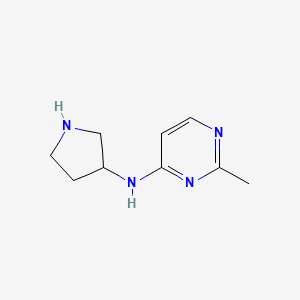


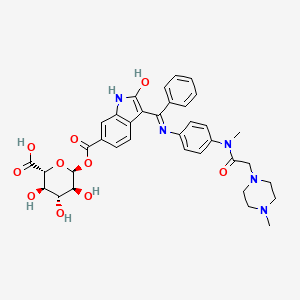
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
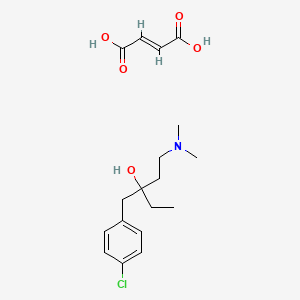
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
